Sulfuric acid--cinchonan-9-ol (1/2)

Multidrug Resistance Reversal P-glycoprotein Inhibition Cancer Chemotherapy Adjuvant

For laboratories requiring absolute stereochemical control, Cinchonine Sulfate Dihydrate (CAS 5949-16-6) is the essential (9S)-pseudoenantiomer to cinchonidine. Procurement of cinchonine inverts the stereochemical outcome of your asymmetric hydrogenation or NHC-catalyzed reactions, enabling access to both enantiomers of phthalides. In MDR reversal, it outperforms quinine with a 1.7× higher free plasma fraction and reaches maximal chemosensitization at just 5 µM. For tannin quantification, it is the only Cinchona alkaloid validated by the Peri-Pompei method—any substitute necessitates full method revalidation.

Molecular Formula C38H46N4O6S
Molecular Weight 686.9 g/mol
CAS No. 5949-16-6
Cat. No. B1354401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfuric acid--cinchonan-9-ol (1/2)
CAS5949-16-6
Molecular FormulaC38H46N4O6S
Molecular Weight686.9 g/mol
Structural Identifiers
SMILESC=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O.C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O.OS(=O)(=O)O
InChIInChI=1S/2C19H22N2O.H2O4S/c2*1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17;1-5(2,3)4/h2*2-7,9,13-14,18-19,22H,1,8,10-12H2;(H2,1,2,3,4)
InChIKeyWBBHOISPYYYBTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sulfuric Acid–Cinchonan-9-ol (1/2) (CAS 5949-16-6): Procurement-Relevant Identity and Baseline Characteristics of Cinchonine Sulfate Dihydrate


Sulfuric acid–cinchonan-9-ol (1/2), universally known as cinchonine sulfate dihydrate, is the hemisulfate salt of the Cinchona alkaloid cinchonine (2:1 alkaloid-to-acid stoichiometry, molecular formula C₃₈H₄₄N₄O₂·H₂SO₄·2H₂O, MW 722.90 as the dihydrate) . It belongs to the cinchona alkaloid family alongside quinine, quinidine, and cinchonidine, and shares the same quinoline–quinuclidine scaffold but with a distinct (9S) stereochemical configuration at the carbinol centre that defines its chiral recognition properties [1]. The compound is commercially supplied as a white to light-yellow crystalline powder with a purity specification of ≥98.0% (neutralization titration) and an optical rotation [α]20/D of +188 to +192° (c=1, EtOH) , and is explicitly marketed for the resolution of racemates and asymmetric synthesis applications .

Why Cinchonine Sulfate (CAS 5949-16-6) Cannot Be Interchanged with Other Cinchona Alkaloid Sulfates: Stereochemical and Physicochemical Rationale


Although all four major Cinchona alkaloid sulfates share a common quinoline–quinuclidine core, subtle differences in peripheral substituent positioning create profound disparities in crystal packing, solubility, adsorption equilibrium, and biological recognition that preclude generic substitution [1]. Cinchonine is the (9S)-diastereoisomer (pseudoenantiomer) of cinchonidine, and these two alkaloids display opposite signs of optical rotation and inverted enantioselectivity in asymmetric catalysis and chiral resolution: switching from a cinchonidine-based system to a cinchonine-based system typically inverts the stereochemical outcome of the reaction [2]. Moreover, cinchonine sulfate exhibits a systematically lower solubility than cinchonidine sulfate across solvent systems (the solubility rank order is cinchonine < cinchonidine < quinine ≈ quinidine), a property that directly impacts diastereomeric salt resolution efficiency and formulation behaviour [1]. In biological applications, cinchonine demonstrates superior MDR-reversing potency and higher oral bioavailability compared to quinine, meaning that procurement decisions cannot be based on alkaloid-class membership alone [3].

Quantitative Differentiation Evidence: Where Cinchonine Sulfate (CAS 5949-16-6) Outperforms Its Closest Analogs


MDR Reversal: Cinchonine Sulfate Is a More Potent P-Glycoprotein Inhibitor Than Quinine at Lower Concentrations

In a direct comparative study on the human multidrug-resistant leukemic cell line K562/ADM, cinchonine was significantly more potent than quinine as an MDR-reversing agent. Cinchonine achieved maximal potentiation of doxorubicin, vincristine, and mitoxantrone cytotoxicity at 5 µM, whereas quinine required 10 µM to reach its plateau [1]. Critically, at low concentrations cinchonine was significantly more effective: quinine induced only a dose-dependent increase of doxorubicin uptake reaching approximately 200% at 40 µM, while cinchonine induced a rapid and significant increase in accumulation of all three cytotoxic drugs, plateauing between 5 and 10 µM [1]. Additionally, the free (unbound) fraction of cinchonine in plasma was 37–55% versus only 20–30% for quinine, indicating superior bioavailability of the active species [1]. In a separate in vivo study, oral cinchonine demonstrated 44% absolute bioavailability compared to 30% for oral quinine in rats [2].

Multidrug Resistance Reversal P-glycoprotein Inhibition Cancer Chemotherapy Adjuvant

Antimalarial Blood Schizontocidal Activity: Cinchonine (EC50 104 nM) Is More Active Than Quinine (EC50 144 nM) and Cinchonidine (EC50 225 nM)

In a comparative in vitro study of 46 fresh P. falciparum isolates from northwestern Thailand (an area of known quinine resistance), the four main Cinchona alkaloids were ranked by blood schizontocidal activity. Cinchonine ranked second overall: its mean EC50 was 104 nM, which is 1.4-fold more potent than quinine (EC50 = 144 nM) and 2.2-fold more potent than cinchonidine (EC50 = 225 nM) [1]. Quinidine was the most active (EC50 = 80 nM). At the EC99 level—the concentration required for near-complete parasite clearance—cinchonine (EC99 = 1176 nM) falls within the therapeutically achievable concentration range, unlike quinine (EC99 = 8040 nM) and cinchonidine (EC99 = 6531 nM), which both exceed typical therapeutic windows [1].

Antimalarial Drug Discovery Plasmodium falciparum Cinchona Alkaloid Pharmacology

Pseudoenantiomeric Pairing: Cinchonine Sulfate Enables Access to the Opposite Enantiomer Relative to Cinchonidine-Based Systems

Cinchonine and cinchonidine are natural pseudoenantiomers: cinchonine sulfate has a specific optical rotation [α]20/D of +188 to +192° (c=1, EtOH) , while cinchonidine base has [α]23/D of −109.2° (c=1.5, EtOH) . In asymmetric catalysis, this stereochemical inversion translates directly into opposite enantioselectivity: in Pt-catalyzed enantioselective hydrogenation of α-ketoesters, cinchonidine delivers the (R)-product while cinchonine furnishes the (S)-product, with both modifiers enhancing the reaction rate by up to 100-fold over the racemic reaction [1]. The cinchonine/NHC cooperative catalytic system has been demonstrated to provide access to both enantiomers of 3-substituted phthalides simply by switching between cinchonine and cinchonidine as the chiral source [2].

Asymmetric Synthesis Chiral Catalysis Enantioselective Hydrogenation

Selective Tannin Precipitation: Cinchonine Sulfate Is the Established Reference Reagent for Quantitative Tannin Analysis, Unlike Other Cinchona Alkaloids

Cinchonine sulfate is the historically established and widely adopted reference reagent for the selective precipitation and gravimetric/colorimetric estimation of tannins in plant extracts, cocoa, and beverages, a role that is not fulfilled by quinine, quinidine, or cinchonidine sulfates in standard analytical protocols [1]. The classic Peri and Pompei (1971) method, which remains in active use, employs cinchonine sulfate to selectively precipitate the tannin fraction, enabling separate quantification of total phenolics, tannins, and non-tannin phenolics via the Folin-Ciocalteu assay [2]. This tannin precipitation specificity stems from cinchonine's unique alkaloid–polyphenol complexation affinity, which has been characterized as distinct from that of other alkaloids including quinine, strychnine, and berberine in comparative precipitation studies [3].

Analytical Chemistry Phenolic Compound Quantification Food and Beverage Quality Control

Solubility Differentiation: Cinchonine Sulfate Exhibits Distinctly Lower Aqueous Solubility Than Cinchonidine Sulfate, Enabling Selective Crystallization-Based Resolutions

Cinchonine sulfate dihydrate has a quantitatively defined solubility profile: 1 g dissolves in 65 mL water (or 30 mL hot water), 12.5 mL ethanol (or 7 mL hot ethanol), and 47 mL chloroform, and is only slightly soluble in ether . Cinchonidine sulfate, by comparison, dissolves at approximately 1 g per 100 mL water and 1 g per 60 mL alcohol [1], representing a roughly 1.5-fold lower aqueous solubility for cinchonine. More broadly, the solubility rank order across all four cinchona alkaloids in organic solvent–water mixtures has been established as cinchonine < cinchonidine < quinine ≈ quinidine, with differences spanning up to 5–6 orders of magnitude depending on solvent polarity [2]. This lower solubility of cinchonine salts is a critical parameter in classical diastereomeric resolution protocols, where the less soluble diastereomeric salt selectively crystallizes, driving enantiomeric enrichment [3].

Chiral Resolution Diastereomeric Salt Formation Crystallization Process Development

High-Value Application Scenarios Where Cinchonine Sulfate (CAS 5949-16-6) Is the Preferred Procurement Choice


MDR Reversal Agent in Oncology Research: Superior Potency Over Quinine Enables Lower-Dose Combination Regimens

In preclinical oncology programs investigating pharmacological circumvention of P-glycoprotein-mediated multidrug resistance, cinchonine sulfate is the superior choice over quinine sulfate. Evidence from direct comparative studies on K562/ADM human leukemic cells demonstrates that cinchonine reaches maximal chemosensitization at 5 µM—half the concentration required for quinine (10 µM)—and maintains a 1.7–1.8× higher free fraction in plasma (37–55% vs 20–30%) [1]. In vivo, oral cinchonine achieves 44% absolute bioavailability compared to 30% for oral quinine in rat models, with a demonstrated ability to significantly increase doxorubicin uptake in mdr1-expressing organs (liver, kidney, lung) without altering doxorubicin pharmacokinetics [2]. Cinchonine has advanced to Phase I clinical evaluation in combination with the CHVP regimen for relapsed/refractory lymphoproliferative syndromes, confirming its translational relevance .

Antimalarial Lead Optimization: Cinchonine Offers a Favourable EC50/EC99 Profile Relative to Quinine in Quinine-Resistant Parasite Populations

For antimalarial drug discovery groups working with P. falciparum isolates from quinine-resistant endemic regions, cinchonine sulfate provides a quantitatively superior starting scaffold. Against 46 clinical isolates from northwestern Thailand, cinchonine's mean EC50 of 104 nM significantly outperforms quinine (144 nM) and cinchonidine (225 nM), ranking second only to quinidine (80 nM) [1]. Crucially, cinchonine's EC99 of 1176 nM falls within the therapeutically attainable concentration range, whereas the EC99 values for quinine (8040 nM) and cinchonidine (6531 nM) exceed typical therapeutic windows, implying that cinchonine-based leads may achieve complete parasite clearance at clinically feasible doses where quinine-based regimens fail [1].

Asymmetric Synthesis: Procurement of Both Pseudoenantiomeric Catalysts for Access to Both Product Enantiomers

In medicinal chemistry and process chemistry laboratories requiring access to both enantiomers of chiral intermediates, cinchonine sulfate is an essential procurement item alongside cinchonidine sulfate. Cinchonine and cinchonidine function as pseudoenantiomeric catalysts: in Pt-catalyzed enantioselective hydrogenation, cinchonine yields the (S)-product while cinchonidine yields the (R)-product, with both delivering up to 100-fold rate enhancement over the unmodified reaction [1]. The cinchonine/NHC cooperative catalytic system has been explicitly demonstrated to provide both enantiomers of 3-substituted phthalides by simply exchanging cinchonine for cinchonidine, without altering any other reaction parameter [2]. This pseudoenantiomeric complementarity is unique among readily available natural chiral pools and cannot be replicated by procuring only one member of the pair.

Tannin Quantification in Food and Botanical Quality Control: Cinchonine Sulfate Is the Method-Defined Reference Reagent

Analytical laboratories performing tannin fractionation and quantification in cocoa, wine, plant extracts, or beverages must procure cinchonine sulfate specifically, as it is the reagent prescribed by the established Peri and Pompei (1971) method for selective tannin precipitation [1]. This method has been cited in over 47 subsequent studies and remains the basis for current protocols in chestnut waste valorization, meadowsweet/willow phenolic profiling, and other botanical quality-control workflows [2]. No equivalent validated method exists for quinine sulfate, cinchonidine sulfate, or quinidine sulfate in this application. Substituting an alternative cinchona alkaloid would necessitate complete method redevelopment and revalidation, representing a significant regulatory and operational burden for GMP/ISO-accredited laboratories.

Quote Request

Request a Quote for Sulfuric acid--cinchonan-9-ol (1/2)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.